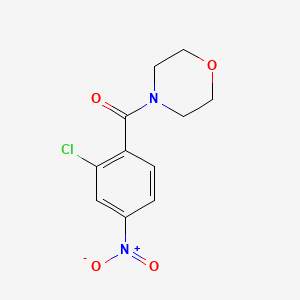![molecular formula C19H19N3O4 B5557389 3,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5557389.png)
3,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Research on benzamide derivatives, including those with dimethoxy, oxadiazole, and phenyl groups, has demonstrated their significance in medicinal chemistry due to their diverse biological activities. These compounds have been explored for their potential anticancer, anti-inflammatory, and antimicrobial properties, showcasing the versatility of benzamide frameworks in drug design.
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step processes, starting from basic aromatic acids or aldehydes. Key steps may include acylation reactions, condensations, and cyclization processes to introduce the oxadiazole rings and other functional groups. For instance, compounds with oxadiazole and phenyl groups have been synthesized using starting materials like acetic acid and trimethoxybenzene, followed by reactions with substituted benzoyl chlorides (Ravinaik et al., 2021).
Scientific Research Applications
Anticancer Activity
Studies have shown that derivatives of 1,3,4-oxadiazole, a core component of the compound , possess significant anticancer activity against various cancer cell lines. A research effort highlighted the design, synthesis, and evaluation of such compounds, demonstrating moderate to excellent anticancer activity, with some derivatives outperforming the reference drug etoposide in certain cases (Ravinaik et al., 2021).
Antimicrobial and Antioxidant Properties
Another area of application involves the antimicrobial and antioxidant properties of 1,3,4-oxadiazole derivatives. Research into the crystal structure, Hirshfeld surfaces, and biological studies of such derivatives has shown good antibacterial activity against Staphylococcus aureus and potent antioxidant activity, highlighting their potential in developing new antimicrobial and antioxidant agents (Karanth et al., 2019).
Material Science Applications
The synthesis of aromatic polyamides containing 1,3,4-oxadiazole units has been explored for their applications in creating thin films with good thermal stability, solubility in certain solvents, and the ability to be cast into flexible films. These materials show potential for use in various industrial and technological applications due to their desirable physical properties (Sava et al., 2003).
Organic Light Emitting Diodes (OLEDs)
The development of efficient green phosphorescent organic light-emitting diodes (OLEDs) with low efficiency roll-off has been another significant application. Novel iridium(III) complexes with 1,3,4-oxadiazol-substituted amide ligands have been synthesized, demonstrating excellent photoluminescence properties and performance in OLED devices. This research opens new avenues for the development of high-performance OLEDs (Zhang et al., 2016).
Anti-inflammatory and Antihyperglycemic Agents
Derivatives have also been investigated for their potential as antihyperglycemic agents, with studies identifying specific compounds showing promising activity in the treatment of diabetes mellitus, highlighting the therapeutic potential of these derivatives in managing chronic conditions (Nomura et al., 1999).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-22(19(23)14-9-10-15(24-2)16(11-14)25-3)12-17-20-18(21-26-17)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVIHZTXXCVAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R*,3S*)-7-{[(3,5-dimethylbenzyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5557319.png)
![N,3-dimethyl-5-propyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5557324.png)
![2-nitro-N-[2,2,2-trichloro-1-({[(4-methoxy-3-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5557332.png)
![N-[4-(aminosulfonyl)phenyl]nicotinamide](/img/structure/B5557353.png)
![4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5557358.png)
![1-[(1-adamantylthio)acetyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5557371.png)

![methyl 4-{5-[(2-methylbenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5557387.png)

![methyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5557401.png)
![2-(9-methyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B5557406.png)

![N-{1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}cyclohexanecarboxamide](/img/structure/B5557415.png)